4-Chloro-7-methyl-1H-indazole-3-carboxylic acid
CAS No.: 1000340-69-1
Cat. No.: VC8186957
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000340-69-1 |
|---|---|
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | 4-chloro-7-methyl-2H-indazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H7ClN2O2/c1-4-2-3-5(10)6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
| Standard InChI Key | MXVUGWUWTUHGPV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C2=C(NN=C12)C(=O)O)Cl |
| Canonical SMILES | CC1=CC=C(C2=C(NN=C12)C(=O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The indazole core of 4-chloro-7-methyl-1H-indazole-3-carboxylic acid consists of a fused benzene and pyrazole ring system. Substitutions at the 4-position (chlorine), 7-position (methyl), and 3-position (carboxylic acid) confer unique reactivity and solubility characteristics. The carboxylic acid group enhances polarity, making the compound soluble in polar solvents like water and ethanol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 210.62 g/mol | |
| Boiling Point | 475.0 \pm 40.0 \, ^\circ\text{C} | |
| Density | ||
| pKa |
The compound’s InChI key (MXVUGWUWTUHGPV-UHFFFAOYSA-N) and SMILES notation (O=C(O)C1=NNC2=C1C(Cl)=CC=C2C) provide unambiguous identifiers for its stereochemistry and functional group arrangement .
Future Research Directions
Further studies should prioritize:
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Synthetic Optimization: Developing high-yield, low-cost production methods.
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Biological Screening: Evaluating affinity for targets like COX-2 or EGFR kinases.
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Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.
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